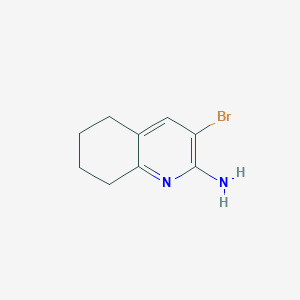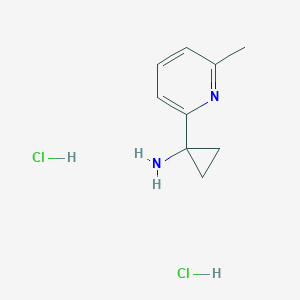
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyridine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
The synthesis of 1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropane ring or the pyridine ring can be targeted.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Aplicaciones Científicas De Investigación
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems in the brain .
Comparación Con Compuestos Similares
1-(6-Methylpyridin-2-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:
1-(6-Methylpyridin-2-yl)propan-2-amine: This compound has a similar pyridine ring but differs in the side chain structure.
6-Methyl-2-pyridinecarboxaldehyde: This is a precursor in the synthesis of the target compound and shares the pyridine ring structure.
Cyclopropylamine: This compound is used in the synthesis and shares the cyclopropane ring structure.
Propiedades
Fórmula molecular |
C9H14Cl2N2 |
|---|---|
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
1-(6-methylpyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-3-2-4-8(11-7)9(10)5-6-9;;/h2-4H,5-6,10H2,1H3;2*1H |
Clave InChI |
SNAAUQRRODPERP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2(CC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



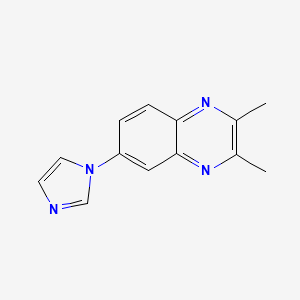
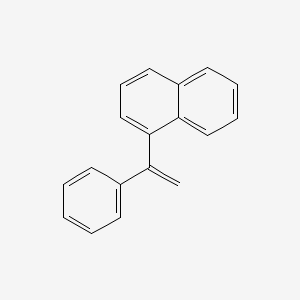
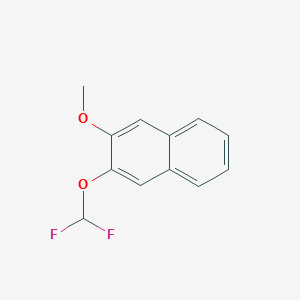
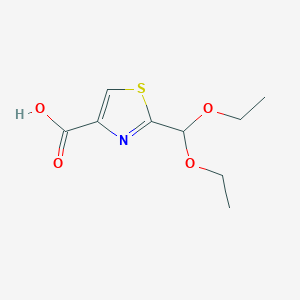
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15067360.png)
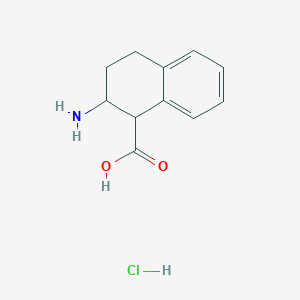
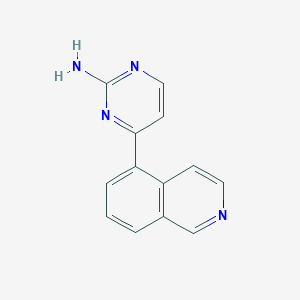

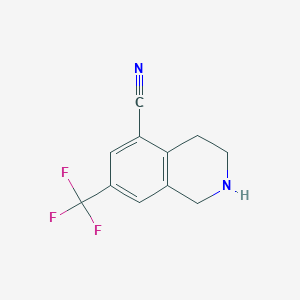
![10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride](/img/structure/B15067392.png)

![6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B15067410.png)
